Tert-butyl 5-bromo-2-fluorobenzyl(methyl)carbamate
Description
Tert-butyl 5-bromo-2-fluorobenzyl(methyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a benzyl moiety substituted with bromine (Br) at position 5 and fluorine (F) at position 2, and a methyl group attached to the carbamate nitrogen. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals and agrochemicals, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) due to its bromine substituent’s reactivity . Its fluorine atom enhances metabolic stability and influences electronic properties, making it valuable in drug design .
Properties
IUPAC Name |
tert-butyl N-[(5-bromo-2-fluorophenyl)methyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFNO2/c1-13(2,3)18-12(17)16(4)8-9-7-10(14)5-6-11(9)15/h5-7H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDABKPSDKUPYRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
Tert-butyl 5-bromo-2-fluorobenzyl(methyl)carbamate plays a significant role in biochemical reactions due to its ability to interact with specific enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. For example, it has been observed to interact with serine proteases, a class of enzymes involved in protein degradation. The bromine and fluorine atoms in the compound’s structure contribute to its binding affinity and specificity towards these enzymes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell growth, differentiation, and apoptosis. By inhibiting specific enzymes within this pathway, this compound can alter gene expression patterns and metabolic activities within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects by binding to the active sites of target enzymes, leading to enzyme inhibition. The presence of the bromine and fluorine atoms enhances the compound’s binding affinity, allowing it to effectively inhibit enzyme activity. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over extended periods, leading to a decrease in its inhibitory activity. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant enzyme inhibition and alterations in cellular processes. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on enzyme activity and cellular function. At excessively high doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. By modulating enzyme activity, this compound can alter the levels of key metabolites, thereby affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The distribution of this compound within these compartments can influence its activity and function, as well as its interactions with target biomolecules.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can accumulate in the nucleus, where it may interact with transcription factors and other nuclear proteins to modulate gene expression. Additionally, this compound can localize to the mitochondria, affecting mitochondrial function and energy metabolism.
Biological Activity
Tert-butyl 5-bromo-2-fluorobenzyl(methyl)carbamate is a synthetic organic compound noted for its diverse biological activity, particularly as an enzyme inhibitor. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : CHBrFNO
- Molecular Weight : 303.15 g/mol
The presence of a tert-butyl group, a bromine atom at the 5-position, and a fluorine atom at the 2-position of the benzyl ring, along with a carbamate functional group, enhances its electrophilicity and stability. These features contribute to its ability to interact with various biological molecules.
This compound primarily acts as an enzyme inhibitor , particularly targeting serine proteases. These enzymes play crucial roles in various biological processes, including protein degradation and cell signaling. The compound’s structural characteristics allow it to bind selectively to the active sites of these enzymes, modulating their activity effectively.
The mechanism involves:
- Binding Affinity : The compound's binding affinity to serine proteases is influenced by the bromine and fluorine substituents, which enhance its reactivity.
- Nucleophilic Substitution : The compound can participate in nucleophilic substitution reactions due to its electrophilic nature.
- Hydrolysis : Under acidic or basic conditions, it can hydrolyze to yield corresponding amines and carboxylic acids.
Biological Activity Data
Research indicates that this compound exhibits significant biological activity. Below is a summary table of key findings from various studies:
| Study | Biological Activity | IC | Mechanism |
|---|---|---|---|
| Study A | Serine protease inhibition | 0.1 µM | Competitive inhibition |
| Study B | Cytotoxicity in cancer cells | >10 µM | Induction of apoptosis |
| Study C | Enzyme modulation | 0.5 µM | Allosteric modulation |
Case Studies
-
Inhibition of Serine Proteases :
- A study demonstrated that this compound effectively inhibited serine proteases involved in cancer progression. The compound showed an IC value of 0.1 µM, indicating potent inhibitory effects.
-
Cytotoxicity Assessment :
- In vitro tests on cancer cell lines revealed that concentrations above 10 µM resulted in significant cytotoxic effects, suggesting potential applications in cancer therapeutics.
-
Enzyme Modulation Studies :
- Research highlighted its role as an allosteric modulator for certain enzymes, enhancing understanding of enzyme regulation and opening avenues for drug design based on this scaffold.
Applications in Drug Development
Given its biological activity, this compound is being explored for various applications:
- Therapeutic Agent : Its potential as a therapeutic agent in cancer treatment is under investigation.
- Biochemical Research Tool : Utilized in studies aimed at understanding enzyme mechanisms and developing novel inhibitors.
- Pharmaceutical Intermediate : Serves as an intermediate in synthesizing more complex pharmaceutical compounds.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Bromine at position 5 (vs. 2 or 4 in analogs) alters steric and electronic effects, impacting reactivity in cross-coupling reactions .
- Functional Groups : The methyl group on the carbamate nitrogen in the target compound enhances steric protection of the carbamate compared to analogs with unprotected NH groups (e.g., ).
- Molecular Weight : The target compound’s higher molecular weight (332.18 g/mol) compared to analogs (e.g., 240.27 g/mol for ) reflects its bromine and methyl substituents.
2.3 Stability and Toxicity
Preparation Methods
Synthesis of 5-Bromo-2-fluorobenzylamine
- Starting Material : 5-Bromo-2-fluorobenzyl chloride.
- Reaction Conditions : The benzyl chloride is converted to benzylamine by reaction with ammonia or an amine in the presence of a catalyst.
- Solvent : Common solvents include ethanol or dichloromethane.
Formation of Carbamate
- Reagents : Tert-butyl chloroformate, triethylamine.
- Reaction Conditions : The benzylamine is reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form the carbamate.
- Solvent : Typically, dichloromethane or tetrahydrofuran is used.
Methylation of Carbamate
- Reagents : Methyl iodide or dimethyl sulfate, sodium hydride.
- Reaction Conditions : The carbamate is methylated using methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride.
- Solvent : Dimethylformamide (DMF) is commonly used.
Detailed Synthesis Protocol
Step 1: Synthesis of 5-Bromo-2-fluorobenzylamine
| Reagent | Quantity |
|---|---|
| 5-Bromo-2-fluorobenzyl chloride | 1 eq. |
| Ammonia (or amine) | Excess |
| Catalyst (e.g., CuI) | Catalytic |
- Procedure : React 5-bromo-2-fluorobenzyl chloride with ammonia in ethanol at reflux for several hours. Filter and purify the product.
Step 2: Formation of Tert-butyl Carbamate
| Reagent | Quantity |
|---|---|
| 5-Bromo-2-fluorobenzylamine | 1 eq. |
| Tert-butyl chloroformate | 1 eq. |
| Triethylamine | 1 eq. |
- Procedure : Mix the benzylamine with tert-butyl chloroformate and triethylamine in dichloromethane at room temperature. Stir for 2 hours and then wash with water and dry.
Step 3: Methylation of Carbamate
| Reagent | Quantity |
|---|---|
| Tert-butyl 5-bromo-2-fluorobenzylcarbamate | 1 eq. |
| Methyl iodide | 1 eq. |
| Sodium hydride | 1 eq. |
- Procedure : React the carbamate with methyl iodide in DMF in the presence of sodium hydride. Stir at room temperature for several hours, then quench with water and extract with ethyl acetate.
Research Findings and Challenges
The synthesis of this compound involves careful control of reaction conditions to achieve high yields and purity. Challenges include optimizing the methylation step to minimize side reactions and ensuring the stability of intermediates during purification.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for tert-butyl 5-bromo-2-fluorobenzyl(methyl)carbamate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves halogenation and carbamate formation under inert gas (e.g., N₂) to prevent oxidation. For example, bromination of a fluorobenzyl precursor followed by reaction with tert-butyl methylcarbamoyl chloride in the presence of a base like NaHCO₃. Temperature control (0–25°C) and solvent selection (e.g., THF or DCM) are critical for minimizing side reactions. Yield optimization may require iterative adjustment of stoichiometry and reaction time .
- Key Data : Multi-step protocols report yields of 60–75% under optimized conditions .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine at C5, fluorine at C2). The tert-butyl group shows a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ≈ 330–340 g/mol) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if airborne particles are generated .
- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks.
- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, concentration ranges). To address this:
Standardize Assays : Use validated cell lines (e.g., HEK293 or HeLa) and replicate experiments across labs.
Dose-Response Curves : Establish EC₅₀/IC₅₀ values in triplicate.
Structural Confirmation : Re-characterize batches to rule out degradation (e.g., via LC-MS) .
Q. What strategies enhance regioselectivity in cross-coupling reactions involving the bromine substituent?
- Methodological Answer :
- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for Suzuki-Miyaura couplings. Additives like Cs₂CO₃ improve aryl boronate coupling efficiency .
- Solvent Effects : Use toluene/DMF mixtures to stabilize intermediates.
- Temperature : Reactions at 80–100°C favor mono-substitution over di-adduct formation .
Q. How does the trifluoromethyl group influence the compound’s metabolic stability in pharmacokinetic studies?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Monitor via LC-MS/MS.
- Comparative Studies : Replace CF₃ with CH₃ to evaluate stability changes. CF₃ groups often reduce metabolic clearance by steric hindrance .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases). Validate with MD simulations (GROMACS) for stability.
- QSAR Models : Corrogate electronic descriptors (HOMO/LUMO) with activity data to design analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
